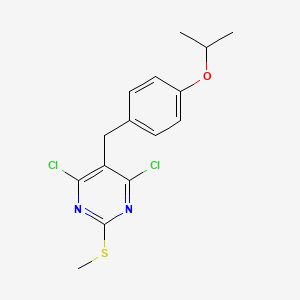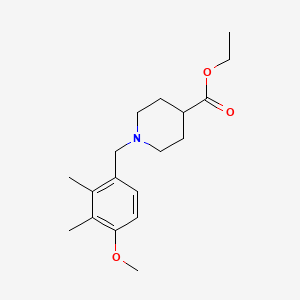![molecular formula C13H16F2N2O3 B5670077 1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5670077.png)
1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-3-methoxypyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives and their functionalization has been extensively studied, providing insight into potential synthetic routes for complex molecules like 1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-3-methoxypyridin-2(1H)-one. Techniques involving nucleophilic substitution reactions of methoxy- and acyloxypiperidines under catalytic conditions have proven effective for generating highly functionalized piperidine scaffolds (Okitsu, Suzuki, & Kobayashi, 2001). These methods may offer a basis for the synthesis of the target compound by applying similar strategies.
Molecular Structure Analysis
X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy have been critical in determining the molecular structures of closely related compounds. For example, the molecular structure, vibrational spectroscopy, and frontier molecular orbital (FMO) analysis of a compound with a similar complex structure were successfully characterized, providing a model for understanding the molecular architecture of 1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-3-methoxypyridin-2(1H)-one (Wu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives often include nucleophilic substitution, oxidation, and cyclization processes. The chemical reactivity of such compounds can be significantly influenced by the presence of substituents, which may facilitate or hinder certain reactions. The synthesis and reactions of related compounds have been explored, indicating the versatility and reactivity of the piperidine ring when substituted with various functional groups (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of piperidine derivatives, including solubility, melting point, and crystalline structure, can vary widely depending on the substituents attached to the piperidine ring. X-ray powder diffraction data have provided valuable information on the crystalline structures of similar compounds, which can be related to their physical properties (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are crucial for their application in synthesis and potential pharmacological activities. The synthesis and characterization of related compounds provide insight into their chemical behavior and the influence of different substituents on their properties (Harini et al., 2014).
Propiedades
IUPAC Name |
1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-3-methoxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3/c1-20-10-3-2-6-17(12(10)19)9-11(18)16-7-4-13(14,15)5-8-16/h2-3,6H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOVXZJLKPBDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669997.png)
![(3R*,5R*)-5-(morpholin-4-ylcarbonyl)-N-[(5-phenyl-2-furyl)methyl]piperidine-3-carboxamide](/img/structure/B5670005.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5670020.png)
![5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670027.png)
![N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea](/img/structure/B5670042.png)
![2-(2-methoxyethyl)-9-(pyridin-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670047.png)

![ethyl 4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}benzoate](/img/structure/B5670063.png)
![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5670067.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5670081.png)



